molecular formula C20H18FN3O3 B2608029 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 923165-04-2

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

カタログ番号: B2608029
CAS番号: 923165-04-2
分子量: 367.38
InChIキー: PSUGBGXZMOFUAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H12FNO2 . The molecular weight is 245.2490 .

科学的研究の応用

1. Imaging Probe in Alzheimer's Disease Research

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been utilized in Alzheimer's disease research. Its application involves positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research demonstrated significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

2. Development of Fluorine-18-Labeled 5-HT1A Antagonists

In the development of fluorine-18-labeled 5-HT1A antagonists, fluorinated derivatives of WAY 100635 were synthesized, radiolabeled, and evaluated for their biological properties. These compounds, including [18F]FCWAY and [18F]FBWAY, were compared with [carbonyl-11C]4a in rats to assess their potential for imaging serotonin levels and 5-HT1A receptor distribution through PET imaging. Such studies aid in understanding the pharmacokinetic properties and specific binding ratios important for assessing dynamic changes in serotonin levels (Lang et al., 1999).

3. Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Research into the synthesis of these compounds, such as the versatile 2-fluoroacrylic building blocks for the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlights the importance of fluorinated derivatives in medicinal chemistry. Such synthetic approaches provide a pathway for developing new therapeutics and agrochemicals with enhanced properties due to the inclusion of fluorine atoms (Shi et al., 1996).

4. Imaging of Cerebral β-amyloid Plaques in Alzheimer's Disease

Radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET. Compounds like [(18)F]24 and [(18)F]32 displayed high affinity for Aβ(1-42) aggregates, suggesting their utility in detecting Aβ plaques in the living human brain, thus contributing to Alzheimer's disease diagnostics and research (Cui et al., 2012).

5. Synthesis and Biological Studies of Fluorinated Benzamide Analogues

The synthesis and evaluation of fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status of solid tumors illustrate the compound's potential in oncology. These studies, involving biodistribution studies in mice, highlight the application of fluorinated compounds in developing imaging agents for cancer diagnosis, showcasing the significant tumor uptake and promising results for sigma2 receptor imaging (Tu et al., 2007).

特性

IUPAC Name

2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUGBGXZMOFUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。